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(2,5-Dimethoxyphenyl)thiourea: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
(2,5-Dimethoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the

thiourea class of molecules. While specific research on this particular derivative is limited, the

thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of

biological activities. This technical guide provides a detailed overview of the known chemical

properties, a putative synthesis protocol, and an exploration of potential biological activities

based on related compounds. The information is presented to support further research and

drug development efforts centered on this molecule.

Chemical Properties and Structure
(2,5-Dimethoxyphenyl)thiourea, with the CAS Number 67617-98-5, possesses a molecular

formula of C9H12N2O2S and a molecular weight of 212.27 g/mol . Its structure features a

thiourea core linked to a 2,5-dimethoxyphenyl group.

Chemical Structure
The chemical structure of (2,5-Dimethoxyphenyl)thiourea is depicted below:
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Systematic Name: N-(2,5-dimethoxyphenyl)thiourea

Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.

Property Value Reference

Molecular Formula C9H12N2O2S N/A

Molecular Weight 212.27 g/mol N/A

CAS Number 67617-98-5 N/A

Melting Point 160-162 °C [1]

Physical Form Powder [1]

Solubility

Data not available. Likely

soluble in organic solvents like

DMSO, DMF, and alcohols.

N/A

Synthesis
While a specific, detailed experimental protocol for the synthesis of (2,5-
Dimethoxyphenyl)thiourea is not readily available in published literature, a general and
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reliable method for the synthesis of N-aryl thioureas can be adapted. The most common

approach involves the reaction of the corresponding aniline with a source of thiocyanate.

Proposed Experimental Protocol: Synthesis from 2,5-
Dimethoxyaniline
This protocol is based on established methods for thiourea synthesis.

Materials:

2,5-Dimethoxyaniline

Ammonium thiocyanate

Concentrated Hydrochloric Acid

Ethanol

Water

Procedure:

In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of

ethanol.

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then place it in an ice

bath to facilitate precipitation.

Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure (2,5-Dimethoxyphenyl)thiourea.

Dry the purified product under vacuum.

Logical Workflow for Synthesis

Reactants Reaction Work-up & Purification

2,5-Dimethoxyaniline Dissolve in Ethanol

Ammonium Thiocyanate

Mix Reactants

Conc. HCl

Reflux (2-4h) Precipitation (Ice Bath) Vacuum Filtration Recrystallization Drying Pure (2,5-Dimethoxyphenyl)thiourea

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of (2,5-Dimethoxyphenyl)thiourea.

Spectroscopic Characterization (Predicted)
Specific spectral data for (2,5-Dimethoxyphenyl)thiourea is not available. However, based on

its structure and data from analogous compounds, the following characteristic signals can be

predicted.

1H NMR Spectroscopy
Aromatic Protons: Signals corresponding to the three protons on the dimethoxyphenyl ring

are expected in the aromatic region (δ 6.5-8.0 ppm).
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Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups (-

OCH3) are expected around δ 3.8-4.0 ppm.

Amine Protons: Broad singlets for the N-H protons of the thiourea group are expected. Their

chemical shift can vary and they may be exchangeable with D2O.

13C NMR Spectroscopy
Thiocarbonyl Carbon: A characteristic signal for the C=S carbon is expected in the downfield

region of the spectrum, typically around δ 180-190 ppm.

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range

of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield.

Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60

ppm.

FTIR Spectroscopy
N-H Stretching: Broad absorption bands in the region of 3100-3400 cm-1 corresponding to

the N-H stretching vibrations of the thiourea moiety.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-

3100 cm-1 and 2850-3000 cm-1, respectively.

C=S Stretching: A characteristic absorption band for the thiocarbonyl group is expected in

the region of 1000-1250 cm-1.

C-N Stretching: Vibrations corresponding to C-N bonds are expected in the region of 1200-

1400 cm-1.

C-O Stretching: Asymmetric and symmetric C-O-C stretching of the methoxy groups will

appear as strong bands around 1250 cm-1 and 1030 cm-1.

Potential Biological Activities and Signaling
Pathways
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Direct experimental evidence for the biological activity of (2,5-Dimethoxyphenyl)thiourea is

lacking. However, the broader class of thiourea derivatives exhibits a wide range of

pharmacological effects. Furthermore, the presence of the 2,5-dimethoxyphenyl moiety in other

bioactive molecules provides clues to its potential applications.

Potential as an Anti-HIV Agent
A structurally related compound, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-

thiourea (PHI-236), is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.

This suggests that (2,5-Dimethoxyphenyl)thiourea could potentially exhibit similar activity by

binding to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function

and preventing viral replication.

Caption: Putative mechanism of action as an HIV reverse transcriptase inhibitor.

Potential Antimicrobial and Antifungal Activity
Thiourea derivatives are well-documented for their antimicrobial and antifungal properties. The

mechanism of action is often attributed to the disruption of cellular processes in

microorganisms. (2,5-Dimethoxyphenyl)thiourea should be investigated for its efficacy

against a panel of pathogenic bacteria and fungi.

Potential Enzyme Inhibition
Various thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic

anhydrase, and various proteases. The presence of the dimethoxy-substituted phenyl ring may

confer specific binding properties, making it a candidate for screening against a range of

enzymatic targets relevant to different diseases.

Experimental Protocols for Biological Evaluation
The following are standard protocols that can be employed to investigate the potential

biological activities of (2,5-Dimethoxyphenyl)thiourea.

In Vitro Anti-HIV Reverse Transcriptase Assay
Objective: To determine the inhibitory activity of (2,5-Dimethoxyphenyl)thiourea against HIV-1

reverse transcriptase.
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Methodology:

Utilize a commercially available HIV-1 RT inhibitor screening kit.

Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In a 96-well plate, combine the HIV-1 RT enzyme, a suitable template/primer (e.g.,

poly(A)/oligo(dT)), and the test compound at various concentrations.

Initiate the reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs), including

a labeled dNTP (e.g., DIG-dUTP or BrdUTP).

Incubate the plate at 37 °C for 1 hour.

Stop the reaction and detect the amount of newly synthesized DNA using an antibody-based

colorimetric or chemiluminescent method.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of (2,5-
Dimethoxyphenyl)thiourea against various bacterial and fungal strains.

Methodology:

Prepare a stock solution of the test compound in DMSO.

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-

Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

Add the microbial inoculum to each well.

Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for

fungi).

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To assess the free radical scavenging capacity of (2,5-Dimethoxyphenyl)thiourea.

Methodology:

Prepare a stock solution of the test compound in methanol or ethanol.

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Ascorbic acid or a similar known antioxidant should be used as a positive control.

Calculate the percentage of radical scavenging activity and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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